N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a substituted phenyl group (2-ethyl-6-methylphenyl) and a pyrimidine ring modified with a pyrrolidin-1-yl moiety. This compound belongs to a broader class of pyrimidine-based acetamides, which are explored for diverse biological activities, including antimicrobial and herbicidal properties .
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
InChI |
InChI=1S/C20H26N4O2/c1-4-16-9-7-8-14(2)19(16)22-17(25)13-26-18-12-15(3)21-20(23-18)24-10-5-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,22,25) |
InChI Key |
NZMIQOPWLGCVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors.
Introduction of the pyrrolidine moiety: This step might involve nucleophilic substitution reactions.
Coupling with the acetamide group: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.
Final assembly: The final step would involve the coupling of the aromatic ring with the pyrimidine-acetamide intermediate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl ring (halogens, alkyl groups) and heterocyclic amines (piperidinyl, pyrrolidinyl). These modifications influence electronic effects, lipophilicity, and steric bulk, as summarized below:
Table 1: Structural and Physicochemical Comparison
*Note: The target compound’s exact molecular weight is inferred from analogs.
Key Differences and Implications
- Heterocyclic Amine Effects: Pyrrolidin-1-yl (5-membered ring) vs. piperidin-1-yl (6-membered ring): Pyrrolidine’s smaller size may improve conformational flexibility, while piperidine’s rigidity could enhance target selectivity .
Phenyl Substituent Impacts :
- Chlorine () : Increases molecular weight and electronegativity, likely enhancing binding affinity but reducing solubility.
- Fluorine () : Improves metabolic stability and bioavailability via electronegative effects.
- Ethyl/Methyl (Target Compound) : Balances lipophilicity for membrane permeability while avoiding excessive hydrophobicity.
Synthetic Challenges :
- Alkylation of pyrimidine-thiols () and HPLC purification () are common methods. The target compound’s synthesis likely mirrors these routes, though yields may vary due to steric effects from the ethyl group.
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, a compound with the molecular formula C26H31N5O2, has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 445.57 g/mol
- Purity : Typically 95% .
| Property | Value |
|---|---|
| Molecular Formula | C26H31N5O2 |
| Molecular Weight | 445.57 g/mol |
| Purity | 95% |
| CAS Number | 1029763-86-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and G protein-coupled receptors (GPCRs). Studies have indicated that this compound may modulate signaling pathways related to pain perception and inflammation.
Ion Channel Modulation
Research has shown that compounds similar in structure to this compound can influence ion channel activity. For instance, certain derivatives have been noted for their ability to inhibit acid-sensing ion channels (ASICs), which play a crucial role in nociception .
GPCR Interaction
Additionally, this compound may exhibit affinity for specific GPCRs, leading to alterations in intracellular calcium levels and subsequent physiological responses . Such interactions are essential for developing therapeutic agents targeting conditions like chronic pain and inflammation.
Pharmacological Effects
Preliminary studies have suggested various pharmacological effects associated with this compound:
- Analgesic Activity : Potential pain-relieving properties through modulation of ion channels involved in pain signaling.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways via GPCR interactions.
- Cognitive Effects : Possible implications in cognitive enhancement due to its structural similarity to known cognitive enhancers.
Case Study 1: Analgesic Efficacy
A study investigating the analgesic efficacy of structurally related compounds demonstrated significant pain reduction in rodent models when administered at specific dosages. The mechanism was linked to the inhibition of ASIC channels, which are activated during painful stimuli .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of similar compounds revealed a marked decrease in pro-inflammatory cytokines when tested in vitro. This suggests that this compound could serve as a potential therapeutic agent for inflammatory diseases .
Table 2: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
